molecular formula C10H6ClF3O2 B15341079 3-(E)-(3-Chlorophenyl)-4,4,4-trifluorocrotonic acid

3-(E)-(3-Chlorophenyl)-4,4,4-trifluorocrotonic acid

Cat. No.: B15341079
M. Wt: 250.60 g/mol
InChI Key: JFKXPBMZOJOHFR-VMPITWQZSA-N
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Description

3-(E)-(3-Chlorophenyl)-4,4,4-trifluorocrotonic acid is an organic compound characterized by the presence of a chlorophenyl group and a trifluorocrotonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(E)-(3-Chlorophenyl)-4,4,4-trifluorocrotonic acid typically involves the reaction of 3-chlorobenzaldehyde with trifluoroacetic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(E)-(3-Chlorophenyl)-4,4,4-trifluorocrotonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

3-(E)-(3-Chlorophenyl)-4,4,4-trifluorocrotonic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(E)-(3-Chlorophenyl)-4,4,4-trifluorocrotonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(E)-(3-Bromophenyl)-4,4,4-trifluorocrotonic acid
  • 3-(E)-(3-Fluorophenyl)-4,4,4-trifluorocrotonic acid
  • 3-(E)-(3-Methylphenyl)-4,4,4-trifluorocrotonic acid

Uniqueness

3-(E)-(3-Chlorophenyl)-4,4,4-trifluorocrotonic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H6ClF3O2

Molecular Weight

250.60 g/mol

IUPAC Name

(E)-3-(3-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid

InChI

InChI=1S/C10H6ClF3O2/c11-7-3-1-2-6(4-7)8(5-9(15)16)10(12,13)14/h1-5H,(H,15,16)/b8-5+

InChI Key

JFKXPBMZOJOHFR-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C(=C\C(=O)O)/C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=CC(=O)O)C(F)(F)F

Origin of Product

United States

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